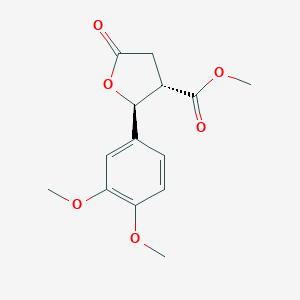
Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate, also known as DMF, is a chemical compound that has been widely studied for its potential applications in various fields, including medicine, agriculture, and materials science. DMF is a furanocarboxylic acid derivative that is commonly used as a building block for the synthesis of other compounds due to its unique structural features and reactivity.
Mechanism of Action
The mechanism of action of Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate is not fully understood, but it is thought to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate has also been shown to inhibit the activity of the transcription factor nuclear factor-kappa B (NF-κB), which plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate has been shown to have a variety of biochemical and physiological effects, including the induction of antioxidant and detoxification pathways, the inhibition of inflammatory pathways, and the modulation of immune response. Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate is its versatility as a building block for the synthesis of other compounds. Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate is also relatively easy to synthesize and purify, making it a convenient starting material for chemical reactions. However, Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate can be toxic at high concentrations, and its reactivity can make it difficult to handle in some laboratory settings.
Future Directions
There are many potential future directions for research on Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate. In medicine, further studies are needed to fully understand the mechanism of action of Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate and its potential use as a treatment for various diseases. In agriculture, research is needed to determine the efficacy and safety of Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate as a pesticide and herbicide. In materials science, further studies are needed to explore the potential applications of Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate as a building block for new materials and polymers.
Synthesis Methods
Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate can be synthesized through a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by reduction and methylation of the resulting product. Another method involves the reaction of 3,4-dimethoxyphenylacetic acid with acetic anhydride and methanol in the presence of a catalyst.
Scientific Research Applications
Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate has been extensively studied for its potential applications in various scientific fields. In medicine, Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential treatment for autoimmune diseases such as multiple sclerosis and psoriasis. Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
In agriculture, Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate has been studied for its potential use as a pesticide, as it has been shown to have insecticidal and fungicidal properties. Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate has also been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of weeds.
In materials science, Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate has been used as a building block for the synthesis of various polymers and materials, including polyesters, polyamides, and polyurethanes.
properties
CAS RN |
119986-67-3 |
|---|---|
Molecular Formula |
C14H23BO3 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
methyl (2S,3S)-2-(3,4-dimethoxyphenyl)-5-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C14H16O6/c1-17-10-5-4-8(6-11(10)18-2)13-9(14(16)19-3)7-12(15)20-13/h4-6,9,13H,7H2,1-3H3/t9-,13+/m0/s1 |
InChI Key |
USCRXCPMYUIYBB-TVQRCGJNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@H](CC(=O)O2)C(=O)OC)OC |
SMILES |
COC1=C(C=C(C=C1)C2C(CC(=O)O2)C(=O)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(CC(=O)O2)C(=O)OC)OC |
synonyms |
5-DPTO-furancarboxylic acid methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B220851.png)



![2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B220877.png)
![2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B220879.png)





![3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B220908.png)